Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

CAS No.: 110060-70-3

Cat. No.: VC3413539

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110060-70-3 |

|---|---|

| Molecular Formula | C18H16O4 |

| Molecular Weight | 296.3 g/mol |

| IUPAC Name | ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

| Standard InChI Key | VTPLPAMKVRPRIL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |

| Canonical SMILES | CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |

Introduction

| Parameter | Data |

|---|---|

| CAS Number | 110060-70-3 |

| IUPAC Name | ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.3 g/mol |

| Standard InChI | InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

| Standard InChIKey | VTPLPAMKVRPRIL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |

| PubChem Compound ID | 57810532 |

Structural Characteristics and Properties

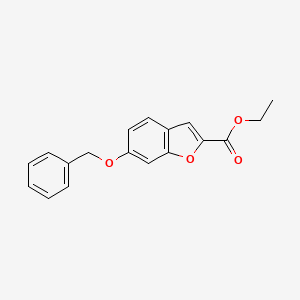

The structure of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate contains several key features that define its chemical behavior and potential applications. Its molecular architecture comprises a benzofuran core with a benzyloxy group at the sixth position and an ethyl ester at the second position.

Structural Elements

The compound contains three main structural components:

-

The benzofuran core: A bicyclic heterocyclic system consisting of a benzene ring fused with a furan ring

-

The benzyloxy group (phenylmethoxy): Attached at position 6 of the benzofuran system

-

The ethyl carboxylate group: Connected to position 2 of the benzofuran system

This structural arrangement provides the compound with specific reactivity patterns and potential for interaction with biological systems, similar to other benzofuran derivatives that have demonstrated diverse biological activities .

Physical and Chemical Properties

While specific physical property data for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate is limited in the available search results, we can infer some properties based on structurally similar compounds. For comparison, ethyl benzofuran-2-carboxylate (CAS: 3199-61-9), which shares the benzofuran-2-carboxylate ethyl ester core but lacks the 6-benzyloxy substituent, has the following properties:

Table 2: Comparison of Physical Properties

| Property | Ethyl benzofuran-2-carboxylate | Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate |

|---|---|---|

| Molecular Weight | 190.195 g/mol | 296.3 g/mol |

| Physical State | Likely solid | Likely solid |

| Density | 1.2±0.1 g/cm³ | Not specified in available data |

| Boiling Point | 274.0±13.0 °C at 760 mmHg | Not specified in available data |

| Melting Point | 166-170°C | Not specified in available data |

| Flash Point | 119.5±19.8 °C | Not specified in available data |

The addition of the benzyloxy group in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate likely affects its solubility profile, increasing lipophilicity compared to non-benzyloxy analogs .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate typically involves a multi-step process that focuses on constructing the benzofuran core and subsequently introducing the functional groups at the required positions.

A general synthetic pathway may include:

-

Formation of the benzofuran core structure

-

Introduction of the benzyloxy group at position 6

-

Functionalization of position 2 with the ethyl carboxylate group

-

Purification of the final compound

The specific synthetic methods may vary depending on starting materials, desired yield, and laboratory conditions.

Key Synthetic Considerations

When synthesizing Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, several factors must be considered:

-

Regioselectivity: Ensuring the correct positioning of functional groups

-

Reaction conditions: Temperature, solvent system, and catalyst choice

-

Protecting group strategies: When necessary for selective functionalization

-

Purification techniques: To obtain high-purity product

Drawing from general benzofuran synthesis approaches, common reagents might include palladium catalysts for coupling reactions, bases such as potassium carbonate for alkylation steps, and appropriate solvents like DMF or acetone for various reaction stages .

Relationship to Benzofuran Family and Comparative Analysis

Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate belongs to the broader class of benzofuran derivatives, which have attracted significant attention in medicinal chemistry due to their diverse biological activities .

Comparison with Related Compounds

Table 3: Comparison with Related Benzofuran Derivatives

This comparison highlights how structural modifications to the benzofuran scaffold can significantly impact the properties and potential applications of these compounds. The presence of the benzyloxy group in Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate provides a handle for further functionalization and may influence its biological activity profile compared to simpler benzofuran derivatives .

Future Research Directions

Synthesis Optimization

Future research could focus on improving synthetic methods for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate, with emphasis on:

-

Developing more efficient and environmentally friendly synthetic routes

-

Improving yields and reducing reaction steps

-

Employing green chemistry principles in the synthesis process

Biological Evaluation

Comprehensive biological screening of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate could include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume